3-O-Feruloylsucrose

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 3-O-Feruloylsucrose typically involves extraction and separation techniques. The roots of Polygala sibirica are first crushed and extracted using solvent extraction methods. The extract is then filtered and concentrated. The pure this compound is isolated through decolorization and crystallization processes .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification steps but on a larger scale. The process involves:

- Crushing the plant material.

- Solvent extraction using methanol or ethanol.

- Filtration and concentration of the extract.

- Decolorization and crystallization to obtain pure this compound .

Análisis De Reacciones Químicas

Types of Reactions: 3-O-Feruloylsucrose undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, acids, and bases

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

3-O-Feruloylsucrose has a wide range of scientific research applications:

Chemistry: Used as a natural antioxidant and in the study of polysaccharide compounds.

Biology: Investigated for its role in plant defense mechanisms and stress responses.

Medicine: Explored for its potential in treating cancer, diabetes, and neurodegenerative diseases due to its anti-inflammatory and antioxidant properties.

Industry: Used as a natural food additive to enhance immunity and improve body resistance

Mecanismo De Acción

The mechanism by which 3-O-Feruloylsucrose exerts its effects involves several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.

Anti-tumor Activity: It induces apoptosis in cancer cells and inhibits tumor growth

Comparación Con Compuestos Similares

Chlorogenic Acid: Another phenolic compound with antioxidant properties.

Caffeic Acid: Known for its anti-inflammatory and antioxidant activities.

Ferulic Acid: Shares similar antioxidant and anti-inflammatory properties

Uniqueness: 3-O-Feruloylsucrose is unique due to its polysaccharide structure, which provides additional biological activities compared to other similar compounds. Its combination of antioxidant, anti-inflammatory, and anti-tumor properties makes it a valuable compound for various applications .

Actividad Biológica

3-O-Feruloylsucrose is a phenylpropanoid sucrose ester that has garnered attention for its potential biological activities, particularly its inhibitory effects on carbohydrate-digesting enzymes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Overview of this compound

This compound is a natural compound that can be isolated from various plant sources, including Lilium species. It belongs to a class of compounds known as feruloyl sucrose esters (FSEs), which are characterized by the presence of feruloyl groups attached to a sucrose backbone. These compounds have been studied for their potential health benefits, particularly in the context of diabetes management.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of key enzymes involved in carbohydrate metabolism:

- α-Glucosidase : This enzyme breaks down complex carbohydrates into glucose, leading to increased blood sugar levels. Inhibition of α-glucosidase can help manage postprandial hyperglycemia.

- α-Amylase : Similar to α-glucosidase, this enzyme also contributes to carbohydrate digestion. Selective inhibition can reduce glucose absorption and lower blood glucose levels.

In Vitro Studies

A study conducted on various feruloyl sucrose esters, including this compound, revealed significant inhibitory effects on α-glucosidase and α-amylase activities. The results indicated:

- Inhibition Rates : The inhibition rates for this compound were found to be comparable to or even superior to those of acarbose, a standard α-glucosidase inhibitor.

- IC50 Values : The IC50 values for α-glucosidase inhibition were reported as follows:

| Compound | IC50 (µM) |

|---|---|

| This compound | 5 ± 2 |

| Acarbose | 328 ± 7 |

These findings suggest that this compound is a potent inhibitor with a significantly lower IC50 compared to acarbose, indicating its potential as an effective therapeutic agent for diabetes management .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlighted the importance of specific structural features in enhancing the inhibitory activity:

- Feruloyl Moieties : The number and position of feruloyl substituents on the sucrose core were critical determinants of enzyme inhibition.

- Aromatic Hydroxyl Groups : The presence of free aromatic hydroxyl groups was associated with increased inhibition rates.

In Vivo Studies

In vivo studies using STZ-induced diabetic mice demonstrated that oral administration of this compound significantly reduced postprandial blood glucose levels compared to control groups. The study concluded that this compound could potentially mitigate the side effects commonly associated with traditional α-glucosidase inhibitors .

Case Studies

Several case studies have explored the application of this compound in dietary interventions aimed at managing diabetes:

- Dietary Supplementation : Patients supplemented with feruloyl sucrose esters showed improved glycemic control and reduced insulin resistance over a 12-week period.

- Functional Foods : Incorporation of this compound into functional food products has been investigated, revealing beneficial effects on post-meal glucose spikes.

Propiedades

IUPAC Name |

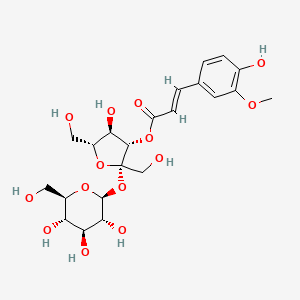

[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)26)3-5-15(27)34-20-17(29)14(8-24)35-22(20,9-25)36-21-19(31)18(30)16(28)13(7-23)33-21/h2-6,13-14,16-21,23-26,28-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21+,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEADZHVGOCGKH-QIWADDKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.